Cas no 35748-51-7 (Pressinoic Acid)

Pressinoic Acid 化学的及び物理的性質
名前と識別子
-
- 1-6-Oxytocin,3-L-phenylalanine- (9CI)
- 19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid
- Pressinoic acid
- 19-amino-13-benzyl-10-(2-carbamoylethyl)-7-(carbamoylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxylic acid
- L-cysteinyl-> L-tyrosyl-> L-phenylalanyl-> L-glutaminyl-> L-asparaginyl-> L-cysteine [1]-> [6]-disulfide
- Oxytocin,3-L-phenylalanine-7-de-L-proline-8-de-L-leucine-9-deglycinamide-
- pressinoic acid (disulfide)
- Pressinoic Acid
-
- インチ: InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)
- InChIKey: ICSANXSPLDFBSA-UHFFFAOYSA-N
- ほほえんだ: NC(CCC1NC(=O)C(CC2C=CC=CC=2)NC(=O)C(CC2C=CC(O)=CC=2)NC(=O)C(N)CSSCC(C(=O)O)NC(=O)C(CC(=O)N)NC1=O)=O
計算された属性
- せいみつぶんしりょう: 774.24686
じっけんとくせい
- PSA: 315.23
Pressinoic Acid セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Pressinoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0044426-10mg |
Pressinoic Acid |
35748-51-7 | 10mg |
$480.0 | 2022-04-27 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296132-500µg |
Pressinoic acid, |
35748-51-7 | 500µg |
¥564.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46498-10mg |
Pressinoic Acid |
35748-51-7 | 98% | 10mg |
¥4279.00 | 2023-09-08 | |
LKT Labs | P7022-5 mg |
Pressinoic Acid |
35748-51-7 | ≥95% | 5mg |
$222.50 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296132A-1 mg |
Pressinoic acid, |
35748-51-7 | 1mg |
¥940.00 | 2023-07-10 | ||
MedChemExpress | HY-P1487-5mg |
Pressinoic Acid |
35748-51-7 | 5mg |
¥2800 | 2022-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296132-500 µg |
Pressinoic acid, |
35748-51-7 | 500µg |
¥564.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296132A-1mg |
Pressinoic acid, |
35748-51-7 | 1mg |
¥940.00 | 2023-09-05 | ||
TargetMol Chemicals | TP1720-1mg |
Pressinoic Acid |
35748-51-7 | 1mg |
¥ 750 | 2024-07-19 | ||
TargetMol Chemicals | TP1720-5mg |
Pressinoic Acid |
35748-51-7 | 5mg |
¥ 2550 | 2024-07-19 |
Pressinoic Acid 関連文献
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Pressinoic Acidに関する追加情報
Introduction to 1-6-Oxytocin,3-L-phenylalanine- (9CI) and Its Significance in Modern Research
The compound with the CAS number 35748-51-7, specifically identified as 1-6-Oxytocin,3-L-phenylalanine- (9CI), represents a fascinating advancement in the field of synthetic biology and pharmacology. This derivative of oxytocin, a well-known neuropeptide, has garnered significant attention due to its unique structural modifications and the potential therapeutic applications it offers. The inclusion of 3-L-phenylalanine in its molecular structure introduces novel biochemical interactions that have been extensively studied in recent years.
Oxytocin, often referred to as the "love hormone," plays a crucial role in social bonding, trust, and sexual reproduction. Its primary functions are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor that influences a wide range of physiological processes. The synthetic modification of oxytocin to create derivatives like 1-6-Oxytocin,3-L-phenylalanine- (9CI) aims to enhance its stability, bioavailability, and receptor binding affinity. These modifications are critical for developing more effective therapeutic agents that can target specific conditions without unintended side effects.
Recent research has highlighted the potential of this derivative in treating various neurological and psychiatric disorders. Studies have demonstrated that 1-6-Oxytocin,3-L-phenylalanine- (9CI) exhibits improved binding kinetics to the oxytocin receptor compared to its parent compound. This enhanced binding affinity translates into more potent and prolonged biological activity, making it a promising candidate for clinical trials. Furthermore, the structural modification has been shown to reduce degradation rates, allowing for more efficient delivery and utilization within the body.
The therapeutic implications of 1-6-Oxytocin,3-L-phenylalanine- (9CI) are particularly intriguing in the context of mental health disorders such as autism spectrum disorders (ASD) and social anxiety disorders. Preclinical studies have indicated that this derivative can modulate social behavior by enhancing oxytocinergic signaling pathways. This has led to investigations into its potential as an adjunct therapy for individuals with ASD, where improved social interaction and communication are key therapeutic goals.
In addition to its applications in mental health, 1-6-Oxytocin,3-L-phenylalanine- (9CI) is being explored for its role in pain management and stress reduction. The compound's ability to interact with the oxytocin receptor may lead to novel mechanisms for mitigating chronic pain conditions by influencing endogenous pain modulation systems. Furthermore, its anxiolytic properties make it a candidate for treating stress-related disorders such as post-traumatic stress disorder (PTSD). The ongoing research in these areas underscores the versatility of this synthetic peptide and its potential impact on multiple therapeutic domains.
The development of 1-6-Oxytocin,3-L-phenylalanine- (9CI) also reflects broader trends in pharmaceutical innovation towards personalized medicine. By tailoring molecular structures to enhance specific biological interactions, researchers can develop drugs that are more precisely tailored to individual patient needs. This approach not only improves treatment efficacy but also minimizes off-target effects that can lead to adverse reactions. The use of computational modeling and high-throughput screening techniques has been instrumental in optimizing the structure of this derivative for maximal therapeutic benefit.
From a chemical perspective, the synthesis of 1-6-Oxytocin,3-L-phenylalanine- (9CI) represents a significant achievement in peptide chemistry. The introduction of 3-L-phenylalanine at the designated position requires sophisticated synthetic methodologies that ensure high yield and purity. Advances in solid-phase peptide synthesis (SPPS) have made it possible to produce complex peptides like this derivative with remarkable precision. These techniques are essential for ensuring that the final product meets stringent quality standards required for clinical applications.
The regulatory landscape for peptide-based therapeutics is also evolving to accommodate these novel compounds. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for evaluating the safety and efficacy of synthetic peptides like 1-6-Oxytocin,3-L-phenylalanine- (9CI). These guidelines emphasize rigorous preclinical testing and well-designed clinical trials to demonstrate therapeutic benefits while identifying any potential risks.
As research continues to uncover new applications for this derivative, collaborations between academic institutions, biotechnology companies, and pharmaceutical firms will be crucial for translating laboratory findings into viable therapies. The interdisciplinary nature of this work highlights the importance of integrating knowledge from chemistry, biology, pharmacology, and clinical medicine. Such collaborations can accelerate the development process and bring innovative treatments to patients who need them most.
In conclusion,1-6-Oxytocin, specifically identified by CAS number 35748,51.-7, holds immense promise as a therapeutic agent with diverse applications across multiple medical disciplines. Its unique structural features enhance its interaction with biological targets while reducing potential side effects, making it a valuable addition to modern pharmacopeia. As ongoing research continues to elucidate its mechanisms of action, further therapeutic avenues will likely emerge, reinforcing its significance in advancing patient care.
35748-51-7 (Pressinoic Acid) 関連製品
- 183200-12-6(Guanylin (humanreduced), cyclic (4®12),(7®15)-bis(disulfide) (9CI))
- 144940-98-7(Guanylin (rat, mouse))
- 1254339-38-2((5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone)
- 1974873-92-1(3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid)
- 2386432-52-4(4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid)
- 1806056-62-1(Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 4696-76-8(Bekanamycin)
- 1806424-94-1(Ethyl 2-amino-5-(2-carboxyethyl)benzoate)
- 1156938-15-6(5-(Benzyloxy)isoquinolin-8-amine)
- 2228878-94-0(tert-butyl N-{2-amino-3-6-(trifluoromethyl)pyridin-3-ylpropyl}carbamate)




